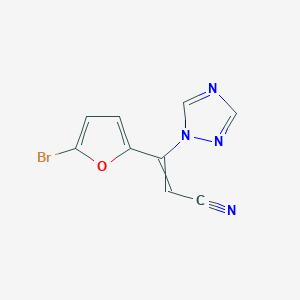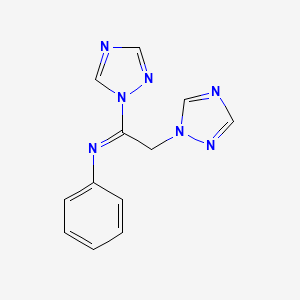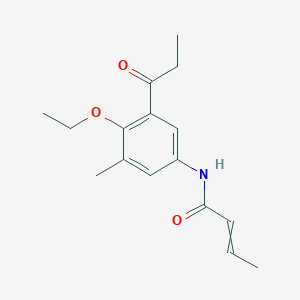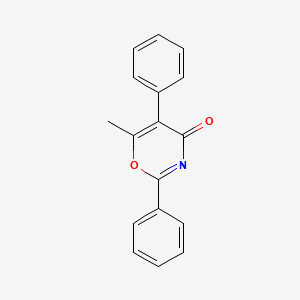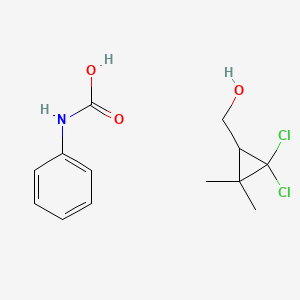
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is a complex organic compound that combines a cyclopropyl group with a phenylcarbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-3,3-dimethylcyclopropylmethanol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of cyclopropyl-containing compounds in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic research.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, leading to changes in their activity. The phenylcarbamic acid moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol
- Phenylcarbamic acid
- Cyclopropylmethanol derivatives
Uniqueness
What sets (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid apart from similar compounds is its combined structural features. The presence of both the cyclopropyl group and the phenylcarbamic acid moiety provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
92533-65-8 |
|---|---|
Formule moléculaire |
C13H17Cl2NO3 |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C6H10Cl2O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)4(3-9)6(5,7)8/h1-5,8H,(H,9,10);4,9H,3H2,1-2H3 |
Clé InChI |
PUFRUGITURTSDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(Cl)Cl)CO)C.C1=CC=C(C=C1)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


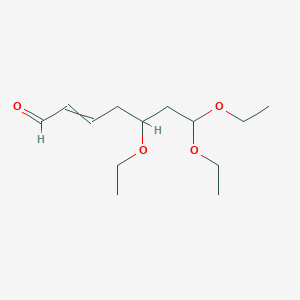

diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
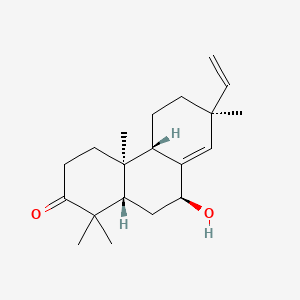

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
